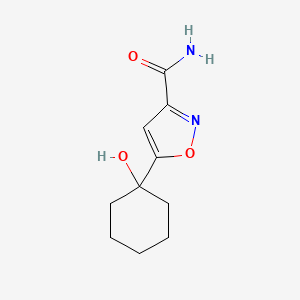

5-(1-Hydroxycyclohexyl)-1,2-oxazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c11-9(13)7-6-8(15-12-7)10(14)4-2-1-3-5-10/h6,14H,1-5H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAQWCVJGOGQAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC(=NO2)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001249651 | |

| Record name | 5-(1-Hydroxycyclohexyl)-3-isoxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924861-91-6 | |

| Record name | 5-(1-Hydroxycyclohexyl)-3-isoxazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924861-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Hydroxycyclohexyl)-3-isoxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 5 1 Hydroxycyclohexyl 1,2 Oxazole 3 Carboxamide and Its Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxamide allows for the identification of potential synthetic routes by breaking the molecule down into simpler, commercially available, or readily synthesizable precursors.

The construction of the 1,2-oxazole ring is central to the synthesis. Two primary disconnection strategies are widely employed for this heterocycle. nih.gov

[3+2] Cycloaddition Approach: This is one of the most common methods for forming the isoxazole (B147169) ring and involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. core.ac.uknih.gov For the target molecule, this disconnection (Path A) breaks the ring into two key fragments: a nitrile oxide precursor for the C3-N-O segment and an appropriately substituted alkyne for the C5-C4 segment. The 1-hydroxycyclohexyl group would be attached to the alkyne, suggesting 1-ethynylcyclohexan-1-ol as a key precursor. The carboxamide-bearing nitrile oxide could be generated in situ from an α-chloro- or α-bromo-oxime derived from a glyoxylic amide derivative.

Condensation Approach: The second major strategy involves the condensation of hydroxylamine (B1172632) with a three-carbon component, typically a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone. nih.govcore.ac.ukrsc.org Disconnecting the target molecule via this route (Path B) would involve reacting hydroxylamine with a β-keto ester or a related 1,3-dicarbonyl precursor bearing the 1-hydroxycyclohexyl group at the appropriate position.

These two approaches lead to different sets of precursors and offer flexibility in managing substituent compatibility and achieving the desired regiochemistry.

The carboxamide group at the C3 position can be incorporated at different stages of the synthesis.

Pre-cyclization: The carboxamide functionality can be present in one of the starting materials before the isoxazole ring is formed. In the [3+2] cycloaddition approach, this would involve using a nitrile oxide precursor derived from 2-oxoacetamide, such as 2-chloro-2-(hydroxyimino)acetamide . This precursor would then react with 1-ethynylcyclohexan-1-ol.

Post-cyclization: Alternatively, the carboxamide can be introduced after the formation of the isoxazole ring. This common strategy involves synthesizing a stable intermediate, such as a 3-carboxy- or 3-carboalkoxy-isoxazole, and then converting it to the desired amide. For instance, a 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylic acid or its corresponding ester could be activated and coupled with ammonia (B1221849) or an amine source. researchgate.netresearchgate.net This approach is often preferred as it allows for late-stage diversification to generate a library of analogues. The conversion typically proceeds via an acyl chloride or through the use of standard peptide coupling reagents. researchgate.net

The tertiary alcohol of the 1-hydroxycyclohexyl group requires specific synthetic considerations.

As a Pre-formed Unit: The most straightforward approach is to use a precursor that already contains this moiety. As identified in the retrosynthesis, 1-ethynylcyclohexan-1-ol is a key intermediate for the [3+2] cycloaddition pathway. This precursor is readily prepared from cyclohexanone (B45756) and an acetylene (B1199291) source via a nucleophilic addition reaction.

Post-cyclization Installation: A more complex alternative involves forming the tertiary alcohol after the isoxazole ring is established. This could be achieved by synthesizing a 5-unsubstituted or 5-halo-1,2-oxazole-3-carboxamide, followed by metallation (e.g., lithiation) at the C5 position and subsequent reaction with cyclohexanone. However, this route can be complicated by the reactivity of the carboxamide group and potential side reactions. A more viable route might involve starting with a 5-acylisoxazole and performing a Grignard reaction with a cyclohexylmagnesium halide, or vice-versa. The synthesis of the analogous compound 1-hydroxycyclohexyl phenyl ketone often involves acylation followed by hydrolysis or other manipulations, providing a precedent for creating such C-C bonds and functional groups on a cyclohexyl ring. guidechem.comgoogle.comgoogle.com

Established Synthetic Routes to 1,2-Oxazole Scaffolds

The synthesis of 1,2-oxazoles is a well-established field with a variety of classical and modern methods available for constructing the heterocyclic core.

Numerous synthetic approaches have been reported for the construction of the isoxazole framework. core.ac.uk The two principal methodologies are the reaction of hydroxylamine with 1,3-dicarbonyl compounds (or their equivalents) and the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.govcore.ac.uk

Modern advancements have focused on improving the efficiency, regioselectivity, and environmental impact of these reactions. For example, metal-free protocols have been developed to avoid the use of toxic transition metals. core.ac.uk The use of deep eutectic solvents (DES) has been reported as an environmentally friendly medium for the one-pot, three-component synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes. core.ac.uk Other methods include the Robinson-Gabriel synthesis and the reaction of α-haloketones with primary amides, although these are more commonly applied to 1,3-oxazoles. pharmaguideline.com Hypervalent iodine reagents have also been employed in oxidative cyclization reactions to form various oxazole (B20620) and isoxazole derivatives. nsf.gov

| Reaction Type | Key Precursors | Conditions/Catalysts | Advantages | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne/Alkyne | In situ generation from aldoximes (e.g., with NCS) or nitroalkanes. Cu, Ru, Pd catalysts can be used. | High versatility, direct formation of the ring. | core.ac.uk, nih.gov, nih.gov |

| Condensation Reaction | 1,3-Diketone/α,β-Unsaturated Ketone + Hydroxylamine | Basic or acidic conditions. | Readily available starting materials. | core.ac.uk, rsc.org, nih.gov |

| Environmentally Benign Synthesis | Aldehyde + Alkyne + Hydroxylamine | Deep Eutectic Solvents (DES), metal-free. | Green chemistry approach, recyclable solvent. | core.ac.uk |

| Oxidative Cyclization | Enamides, N-allylamides | Hypervalent iodine reagents (e.g., PIDA, (diacetoxyiodo)benzene). | Metal-free, mild conditions. | nsf.gov, organic-chemistry.org |

Achieving the correct regiochemistry is critical when synthesizing 3,5-disubstituted isoxazoles, as reactions can often yield a mixture of isomers (3,5- and 3,4- or 4,5-disubstituted products). The choice of synthetic route and reaction conditions heavily influences the outcome.

In the 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes, the reaction is often highly regioselective, typically yielding the 3,5-disubstituted isomer. core.ac.uk The use of copper catalysts can further enhance both the reaction rate and the regioselectivity, particularly for terminal alkynes. nih.govnih.gov In contrast, ruthenium catalysts have been shown to facilitate the synthesis of both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles with high yields and regioselectivity. nih.gov

When using the condensation method with unsymmetrical 1,3-dicarbonyl precursors, regioselectivity can be a significant issue. The outcome often depends on the differential reactivity of the two carbonyl groups towards nucleophilic attack by hydroxylamine. rsc.org A strategy to control this involves using β-enamino ketoesters, which can direct the cyclization to selectively form one regioisomer over the other. nih.gov For instance, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride has been used to prepare methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates with high regioselectivity. beilstein-journals.org Similarly, α,β-unsaturated ketones bearing a leaving group can provide good regioselectivity in their reaction with hydroxylamine. acs.org

| Methodology | Key Reactants | Controlling Factor/Catalyst | Predominant Isomer | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Terminal Alkyne | Inherent electronic preference | 3,5-disubstituted | core.ac.uk |

| Copper-Catalyzed Cycloaddition | Nitrile Oxide + Terminal Alkyne | Copper catalyst | 3,5-disubstituted | nih.gov, nih.gov |

| Ruthenium-Catalyzed Cycloaddition | Nitrile Oxide + Alkyne | Ruthenium(II) catalyst | 3,5-disubstituted or 3,4,5-trisubstituted | nih.gov |

| Condensation | β-Enamino ketoester + Hydroxylamine | Directing effect of the enamine group | Regioselective formation of 5-substituted isoxazoles | nih.gov, beilstein-journals.org |

| Condensation | α,β-Unsaturated Ketone + N-hydroxyl-4-toluenesulfonamide | Use of a modified hydroxylamine equivalent | 3,5-disubstituted | acs.org |

Targeted Synthesis of the 1-Hydroxycyclohexyl Moiety

The creation of a tertiary alcohol on a cyclohexane (B81311) ring, such as the 1-hydroxycyclohexyl group, can be achieved through several established organic transformations. The choice of method often depends on the availability of starting materials and compatibility with other functional groups.

A primary method involves the nucleophilic addition of an organometallic reagent to cyclohexanone. For instance, a Grignard reagent or an organolithium compound can attack the electrophilic carbonyl carbon of cyclohexanone to form the desired tertiary alcohol upon aqueous workup.

Alternatively, the synthesis can start from cyclohexene. Epoxidation of the double bond followed by ring-opening with a suitable nucleophile can lead to a substituted cyclohexanol (B46403). While effective, this route is more circuitous for generating a simple 1-hydroxycyclohexyl group where the substituent at C1 is the rest of the oxazole molecule.

Another approach is the direct hydroxylation of a C-H bond on the cyclohexane ring, though achieving regioselectivity at a specific tertiary carbon can be challenging without directing groups. Metabolic processes in biological systems often utilize cytochrome P450 enzymes for such hydroxylations, which involves the formation of an epoxide intermediate that rearranges to the alcohol product. nih.gov

Common Synthetic Methods for Cyclohexanols

| Reaction Type | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Nucleophilic Addition | Cyclohexanone | Organometallic (e.g., Grignard, Organolithium) | Tertiary Cyclohexanol |

| Reduction | Cyclohexanone | Reducing Agent (e.g., NaBH₄, LiAlH₄) | Cyclohexanol (Secondary) |

For the specific target molecule, the most logical approach involves building the oxazole ring with a precursor that already contains the 1-hydroxycyclohexyl unit.

The construction of the 1,2-oxazole ring with the desired substitution pattern is a pivotal part of the synthesis. The two main pathways for forming 1,2-oxazole rings are the 1,3-dipolar cycloaddition of alkynes with nitrile oxides, and the reaction of a three-carbon component, like a 1,3-diketone, with hydroxylamine. nih.gov

A plausible and efficient route for synthesizing 5-substituted-1,2-oxazoles involves the reaction of a β-enamino ketoester with hydroxylamine hydrochloride. nih.govbeilstein-journals.org This strategy ensures high regioselectivity. The synthesis would commence with a β-keto ester that already contains the 1-hydroxycyclohexyl moiety. This precursor can be reacted with an acetal (B89532) of N,N-dimethylformamide to generate the intermediate β-enamino ketoester. Subsequent cyclization with hydroxylamine hydrochloride yields the desired 5-(1-hydroxycyclohexyl)-1,2-oxazole-4-carboxylate. nih.gov The ester group at the 4-position can then be hydrolyzed and decarboxylated, or the synthesis can be adapted to yield the 3-carboxamide derivative directly.

An alternative strategy involves the reaction of 1-ethynylcyclohexanol with a reagent that can provide the remainder of the oxazole-carboxamide framework. For example, a 1,3-dipolar cycloaddition reaction could be employed.

Analytical and Spectroscopic Characterization Methods in Synthetic Chemistry

The structural confirmation of the synthesized this compound and its intermediates relies on a combination of modern spectroscopic techniques. africanjournalofbiomedicalresearch.com These methods provide detailed information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum would show characteristic signals for the cyclohexyl protons, typically appearing as a complex multiplet in the aliphatic region (approx. 1.2-2.0 ppm). The protons of the amide group (-CONH₂) would appear as two broad singlets, and the hydroxyl proton (-OH) would also be a broad singlet, with chemical shifts that can vary depending on the solvent and concentration. A key signal would be the proton on the oxazole ring, if present, though in this 3,5-disubstituted pattern, there are no ring protons.

¹³C NMR : The carbon NMR spectrum would confirm the presence of all ten carbon atoms. Distinct signals would be observed for the carbonyl carbon of the amide (approx. 160-170 ppm), the carbons of the oxazole ring (C3, C5), the carbon bearing the hydroxyl group (C1 of the cyclohexyl ring, approx. 70-80 ppm), and the remaining five sp³ hybridized carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. The spectrum would be expected to show a broad absorption band for the O-H stretch of the hydroxyl group (approx. 3200-3600 cm⁻¹). The N-H stretching vibrations of the primary amide would appear as two distinct peaks in the same region (approx. 3100-3500 cm⁻¹). A strong absorption for the C=O stretch of the amide (amide I band) would be prominent around 1650-1690 cm⁻¹.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, confirming its elemental formula (C₁₀H₁₄N₂O₃). nih.gov The fragmentation pattern observed in the mass spectrum can also provide additional structural information.

Elemental Analysis : This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which should align with the calculated values for the proposed molecular formula. researchgate.net

Expected Spectroscopic Data

| Technique | Functional Group | Expected Signal/Absorption |

|---|---|---|

| ¹H NMR | Cyclohexyl -CH₂- | ~1.2-2.0 ppm (multiplets) |

| Amide -NH₂ | Two broad singlets | |

| Hydroxyl -OH | Broad singlet | |

| ¹³C NMR | Amide C=O | ~160-170 ppm |

| Oxazole C3, C5 | ~150-175 ppm | |

| Cyclohexyl C-OH | ~70-80 ppm | |

| IR | Hydroxyl O-H | ~3200-3600 cm⁻¹ (broad) |

| Amide N-H | ~3100-3500 cm⁻¹ (two peaks) |

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of this compound and its analogues rely on a combination of advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for elucidating the intricate molecular architecture of these compounds. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise structure of isoxazole derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of hydrogen atoms. For isoxazole-3-carboxamide (B1603040) derivatives, characteristic signals are observed. For instance, the amide proton (N-H) typically appears as a singlet in the downfield region of 9.20–10.78 ppm. nih.gov The proton on the isoxazole ring (H4 or H5, depending on substitution) gives a singlet, with a chemical shift that is highly dependent on the substituents. In similar 3,5-disubstituted isoxazoles, the H4 proton signal appears around 6.64 ppm. researchgate.net Protons of substituent groups, such as the cyclohexyl ring in the target compound, would exhibit complex multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key resonances for isoxazole-3-carboxamides include the carbonyl carbon of the amide group, which is typically observed around 170 ppm. nih.gov The carbons of the isoxazole ring and the attached aromatic or aliphatic groups resonate between 90 and 160 ppm. nih.gov Aliphatic carbons, such as those in a cyclohexyl or methyl group, appear in the upfield region. nih.govsciarena.com

Interactive Table: Typical NMR Chemical Shifts (δ) for Isoxazole Carboxamide Analogues

| Atom Type | Technique | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Amide Proton (N-H) | ¹H NMR | 9.20 - 10.78 | nih.gov |

| Isoxazole Ring Proton | ¹H NMR | ~6.5 - 6.6 | researchgate.netsciarena.com |

| Amide Carbonyl (C=O) | ¹³C NMR | ~170 | nih.gov |

| Aromatic/Isoxazole Carbons | ¹³C NMR | 90 - 160 | nih.gov |

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) is often employed to obtain highly accurate mass measurements, which confirms the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the hydroxyl (O-H), amide (N-H and C=O), and isoxazole ring (C=N, C-O) functionalities. In related structures, N-H stretching vibrations are observed around 3277 cm⁻¹, while the amide C=O stretch appears near 1636 cm⁻¹. scholarsresearchlibrary.com Aromatic C-H stretching and N=O stretching vibrations are also identifiable. researchgate.net

Interactive Table: Characteristic IR Absorption Bands for Isoxazole Analogues

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide (N-H) | Stretch | ~3277 | scholarsresearchlibrary.com |

| Aromatic (C-H) | Stretch | ~3007 | researchgate.net |

| Amide (C=O) | Stretch | ~1636 | scholarsresearchlibrary.com |

| Nitro (N=O) | Asymmetric Stretch | ~1554 | researchgate.net |

Chromatographic Purity Assessment

Ensuring the purity of this compound is critical, and this is achieved primarily through chromatographic techniques. These methods separate the target compound from unreacted starting materials, by-products, and other impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. nih.gov A common solvent system used for the separation of isoxazole carboxamide derivatives is a mixture of n-hexane and ethyl acetate (B1210297). nih.gov The retention factor (Rf) value obtained from TLC provides a qualitative measure of the compound's identity under specific conditions.

Column Chromatography: For the purification of the final products on a larger scale, column chromatography is the standard method. nih.gov This technique uses a solid stationary phase (like silica (B1680970) gel) packed into a column and a liquid mobile phase to separate the components of a mixture. By using different solvent systems, such as varying ratios of n-hexane and ethyl acetate, the desired compound can be isolated with high purity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the exact purity of the final compound. scholarsresearchlibrary.com It provides precise information on the percentage of the main component and any impurities present. While specific conditions vary, the method is a benchmark for purity verification in the synthesis of isoxazole derivatives. scholarsresearchlibrary.com

Interactive Table: Chromatographic Methods for Isoxazole Carboxamides

| Technique | Application | Typical Conditions/Mobile Phase | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | n-hexane: ethyl acetate (e.g., 3:2) | nih.gov |

| Column Chromatography | Purification of final product | n-hexane: ethyl acetate, DCM: ethyl acetate | nih.gov |

Chemical Reactivity and Transformational Chemistry of 5 1 Hydroxycyclohexyl 1,2 Oxazole 3 Carboxamide

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole, or isoxazole (B147169), ring is an aromatic heterocycle whose reactivity is dictated by the electronegativity of its two heteroatoms, nitrogen and oxygen. This arrangement results in an electron-deficient ring system, influencing its susceptibility to electrophilic and nucleophilic attacks, its propensity for metalation, and its behavior in rearrangement and ring-opening reactions.

Electrophilic and Nucleophilic Substitution Reactions on Oxazoles

The electronic nature of the oxazole (B20620) ring generally renders it resistant to electrophilic aromatic substitution. pharmaguideline.com The presence of two electronegative heteroatoms deactivates the ring towards attack by electrophiles. When such reactions do occur, they typically require the presence of activating, electron-donating groups on the ring. tandfonline.com Electrophilic attack, when forced, preferentially occurs at the C-5 position. tandfonline.comchempedia.info In the case of 5-(1-Hydroxycyclohexyl)-1,2-oxazole-3-carboxamide, the C-5 position is already substituted, precluding direct electrophilic substitution at this site. Furthermore, the carboxamide group at the C-3 position is electron-withdrawing, further deactivating the ring system to electrophilic assault.

Nucleophilic substitution reactions on the oxazole ring are also uncommon and typically require a good leaving group, such as a halogen, at an electron-deficient position, most notably the C-2 position. pharmaguideline.comtandfonline.comwikipedia.org In many instances, nucleophilic attack on an unsubstituted oxazole ring does not lead to substitution but rather to cleavage and rearrangement of the ring itself. pharmaguideline.com For the title compound, which lacks a suitable leaving group, direct nucleophilic aromatic substitution is not a favored reaction pathway.

Metalation and Directed Functionalization of Oxazole Derivatives

A primary strategy for the functionalization of oxazoles is through deprotonation (metalation), typically with strong organolithium bases. The most acidic proton on the oxazole ring is at the C-2 position, due to its location between two electronegative heteroatoms. pharmaguideline.comwikipedia.org Treatment with a strong base like butyllithium (B86547) can generate a 2-lithiooxazole intermediate. However, these intermediates are often unstable and can exist in equilibrium with ring-opened isocyanide species. pharmaguideline.comwikipedia.org This instability can be mitigated by forming more stable organometallic derivatives, for instance, through transmetalation with zinc chloride to form an organozinc compound suitable for palladium-catalyzed cross-coupling reactions like the Negishi coupling. nih.gov

Directed functionalization using transition metal catalysis has become a powerful tool for C-H activation and the formation of new bonds. researchgate.net The oxazole ring itself can act as a directing group in certain contexts to facilitate site-selective functionalization. nih.govresearchgate.net These methods provide a regioselective means to introduce new substituents onto the oxazole core, which would be challenging via classical electrophilic or nucleophilic substitution. researchgate.netresearchgate.net

| Reaction Type | Reagents | Position of Functionalization | Description | Citation |

|---|---|---|---|---|

| Deprotonation/Metalation | Alkyllithium bases (e.g., n-BuLi) | C-2 | Generates a 2-lithiooxazole, which is reactive towards various electrophiles but can be unstable. | pharmaguideline.comwikipedia.org |

| Stabilized Metalation | 1. n-BuLi 2. ZnCl₂ | C-2 | The initial lithiated species is transmetalated to a more stable organozinc derivative. | nih.gov |

| Negishi Cross-Coupling | 2-(Organozinc)oxazole, Aryl Halide, Pd(0) catalyst | C-2 | Forms a C-C bond between the oxazole C-2 position and an aryl group. | nih.gov |

| Halogen Dance Reaction | Strong base on a halo-oxazole | Varies | Migration of a halogen atom to a different position on the ring, often prior to further functionalization. | researchgate.net |

Ring-Opening and Rearrangement Reactions of Oxazoles

The oxazole ring can undergo cleavage under various conditions. As mentioned, strong nucleophiles can induce ring-opening rather than substitution. pharmaguideline.com For example, treatment of certain oxazoles with ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent recyclization to form imidazoles. pharmaguideline.com The oxazole ring can also participate as a diene in Diels-Alder reactions, particularly when activated with electron-donating substituents, leading to the formation of pyridine (B92270) or furan (B31954) derivatives after subsequent transformations. pharmaguideline.comwikipedia.org

Photochemical reactions can also induce rearrangement. For instance, isoxazoles (1,2-oxazoles) can be photochemically converted into their corresponding oxazole (1,3-oxazole) isomers. acs.org Other rearrangements, such as the Cornforth rearrangement, involve the thermal reorganization of 4-acyloxazoles. wikipedia.org Base-promoted rearrangements of isoxazole derivatives, like the Boulton-Katritzky rearrangement, can lead to the formation of different heterocyclic systems. beilstein-journals.org These reactions highlight the potential for transforming the core oxazole structure of the title compound into other valuable chemical scaffolds.

Chemical Transformations of the 1-Hydroxycyclohexyl Group

The 1-hydroxycyclohexyl substituent contains a tertiary alcohol, which possesses distinct reactivity compared to primary or secondary alcohols, primarily due to steric hindrance and the absence of a hydrogen atom on the carbinol carbon.

Oxidation and Reduction of the Hydroxyl Functionality

The oxidation of tertiary alcohols is not straightforward. Unlike primary and secondary alcohols, they cannot be oxidized without breaking carbon-carbon bonds, a process that requires harsh oxidizing agents and conditions. nih.gov Therefore, direct oxidation of the hydroxyl group in this compound to a ketone is not a feasible transformation under standard conditions.

Conversely, the reduction of the hydroxyl group to a cyclohexyl group is also a challenging transformation that is not typically achieved directly. More commonly, such a transformation would proceed through elimination to form an alkene, followed by hydrogenation. An attempted reduction of the related compound 1-hydroxycyclohexyl phenyl ketone using sodium borohydride (B1222165) was reported to be unsuccessful, indicating the stability of this structural motif to certain reducing agents. sciencemadness.org

Derivatization of the Hydroxyl Group

The most common reactions involving the tertiary hydroxyl group are derivatization reactions, where the hydrogen of the hydroxyl group is replaced. These reactions are often employed to protect the hydroxyl group or to modify the molecule's properties. Common derivatization methods include silylation, acylation, and alkylation. libretexts.org

Silylation: This involves reacting the alcohol with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. Tertiary alcohols react more slowly than primary or secondary alcohols due to steric hindrance, and the reaction may require a catalyst and elevated temperatures.

Acylation (Esterification): The hydroxyl group can be converted into an ester by reacting it with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base. nih.govlibretexts.org This reaction transforms the hydroxyl group into a less polar, more volatile ester derivative.

Alkylation (Etherification): Formation of an ether from a tertiary alcohol can be achieved but requires specific conditions, often involving the formation of an alkoxide with a strong base followed by reaction with an alkyl halide.

These derivatization reactions allow for the modification of the 1-hydroxycyclohexyl moiety, enabling further synthetic transformations or altering the physicochemical properties of the parent molecule.

| Derivatization Type | Reagent(s) | Resulting Functional Group | Typical Conditions | Citation |

|---|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS) | Silyl Ether (-OSi(CH₃)₃) | Often requires a catalyst (e.g., TMCS) and may need elevated temperatures for sterically hindered tertiary alcohols. | |

| Acylation / Esterification | Acyl Chlorides (e.g., Benzoyl chloride), Acid Anhydrides | Ester (-OCOR') | Typically performed in the presence of a base (e.g., pyridine) to neutralize the acid byproduct. | nih.govlibretexts.org |

| Alkylation / Etherification | Strong base (e.g., NaH) followed by an Alkyl Halide (R'-X) | Ether (-OR') | Requires anhydrous conditions to form the alkoxide intermediate first. | libretexts.org |

Reactions Involving the Cyclohexyl Ring System

The cyclohexyl ring, substituted with a hydroxyl group, presents opportunities for various transformations, primarily centered around the alcohol functionality.

Oxidation: The tertiary alcohol of the 1-hydroxycyclohexyl group can be oxidized to a cyclohexanone (B45756) derivative under specific conditions. While tertiary alcohols are generally resistant to oxidation under mild conditions, stronger oxidizing agents can cleave the C-C bond adjacent to the hydroxyl group. However, a more common reaction for tertiary alcohols is elimination. For analogous structures, oxidation of a secondary alcohol like cyclohexanol (B46403) to cyclohexanone is a standard transformation, often employing reagents like sodium hypochlorite. youtube.com

Dehydration: Acid-catalyzed dehydration of the tertiary alcohol on the cyclohexyl ring is a probable reaction pathway. This elimination reaction would lead to the formation of a double bond, resulting in a cyclohexenyl-substituted oxazole. Common dehydrating agents such as phosphoric acid or sulfuric acid could be employed, likely proceeding through an E1 mechanism involving a carbocation intermediate. youtube.com The regioselectivity of the double bond formation would favor the most stable alkene.

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Dehydration | H₃PO₄, heat | 5-(Cyclohex-1-en-1-yl)-1,2-oxazole-3-carboxamide |

Reactivity of the Carboxamide Moiety

The carboxamide group is a versatile functional group that can undergo several transformations at the nitrogen atom and the carbonyl carbon.

N-Alkylation: The nitrogen atom of the primary carboxamide is nucleophilic and can be alkylated. This reaction typically requires a base to deprotonate the amide, followed by reaction with an alkyl halide. The choice of base and solvent can influence the regioselectivity of alkylation on similar heterocyclic systems. beilstein-journals.orgrsc.org For instance, using a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) could facilitate the formation of the N-alkylated product. beilstein-journals.org

N-Acylation: Similarly, N-acylation can be achieved by treating the carboxamide with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the liberated acid. Microwave-assisted N-acylation has been shown to be an efficient method for similar amide derivatives. researchgate.net These reactions would yield the corresponding N-acyl-5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxamides.

| Reaction Type | Reagents and Conditions | Potential Product Class |

|---|---|---|

| N-Alkylation | 1. NaH, THF 2. R-X (Alkyl halide) | N-Alkyl-5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxamide |

| N-Acylation | RCOCl, Pyridine | N-Acyl-5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxamide |

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heat. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Basic hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This would yield 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxylic acid. However, it is worth noting that some 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov

Other Amide Bond Transformations: The carboxamide can be converted to other functional groups. For example, dehydration of the primary amide using reagents like phosphorus pentoxide or thionyl chloride would yield the corresponding nitrile, 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carbonitrile.

Multi-Component Reactions and Advanced Synthetic Applications

While specific multi-component reactions (MCRs) involving this compound are not documented, its structural motifs suggest potential for participation in such reactions. MCRs are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. windows.netnih.govub.edu

The presence of the nucleophilic amide nitrogen and the potential for further functionalization of the cyclohexyl ring could allow this molecule to act as a building block in MCRs. For instance, after suitable modification, it could potentially participate in isocyanide-based MCRs, which are widely used for the synthesis of heterocyclic compounds. researchgate.net The development of novel MCRs involving oxazole derivatives is an active area of research, aiming to generate molecular diversity for applications in drug discovery and materials science. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 1 Hydroxycyclohexyl 1,2 Oxazole 3 Carboxamide Derivatives

Design Strategies for SAR Investigations of Oxazole (B20620) Carboxamidesnih.govmdpi.comelectronicsandbooks.comderpharmachemica.comnih.govsemanticscholar.org

The rational design of new derivatives involves systematic modifications of the lead compound, 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxamide. These strategies focus on three primary regions of the molecule: the 1-hydroxycyclohexyl group at position 5 of the oxazole ring, the cyclohexyl ring itself, and the N-substituent of the carboxamide moiety.

The 1-hydroxycyclohexyl group at position 5 is a critical component that can significantly influence the compound's interaction with its biological target. Its size, lipophilicity, and hydrogen-bonding capacity are key parameters for investigation. Design strategies involve replacing the cyclohexyl ring with other cyclic or alicyclic structures to probe the spatial requirements of the binding pocket. The hydroxyl group is also a focal point for modification; its conversion to ethers or esters, or its complete removal, helps to determine the importance of its hydrogen-donating and -accepting capabilities.

Table 1: Hypothetical SAR Data for Modifications at Position 5

| Compound | Modification of 1-Hydroxycyclohexyl Moiety | Hypothetical Biological Activity (IC₅₀, nM) |

|---|---|---|

| Lead Compound | 1-Hydroxycyclohexyl | 100 |

| Derivative 1 | 1-Methoxycyclohexyl | 150 |

| Derivative 2 | Cyclohexyl | 500 |

| Derivative 3 | 1-Hydroxycyclopentyl | 80 |

| Derivative 4 | 1-Hydroxycycloheptyl | 200 |

This table is interactive and for illustrative purposes.

Introducing substituents onto the cyclohexyl ring is a common strategy to refine the molecule's fit within its binding site and to modulate its physicochemical properties. nih.gov Small alkyl groups, halogens, or polar functional groups like hydroxyl or amino groups can be systematically added to different positions (e.g., C2, C3, C4) of the ring. These modifications can lead to enhanced potency by establishing new, favorable interactions or by inducing a more optimal conformation of the cyclohexyl ring for binding. Furthermore, such substitutions can impact metabolic stability and solubility.

Table 2: Hypothetical SAR of Cyclohexyl Ring Substitutions

| Compound | Substituent on Cyclohexyl Ring | Hypothetical Biological Activity (IC₅₀, nM) |

|---|---|---|

| Lead Compound | None | 100 |

| Derivative 6 | 4-Methyl | 75 |

| Derivative 7 | 4-Fluoro | 60 |

| Derivative 8 | 4-Hydroxy | 120 |

This table is interactive and for illustrative purposes.

Table 3: Hypothetical SAR of Carboxamide N-Substituents

| Compound | N-Substituent (R) | Hypothetical Biological Activity (IC₅₀, nM) |

|---|---|---|

| Lead Compound | H | 100 |

| Derivative 10 | Methyl | 90 |

| Derivative 11 | Phenyl | 50 |

| Derivative 12 | 4-Chlorophenyl | 25 |

This table is interactive and for illustrative purposes.

Chirality plays a pivotal role in the interaction between small molecules and their biological targets, which are themselves chiral. mdpi.com While the parent compound this compound is achiral, substitution on the cyclohexyl ring (at any position other than C4) creates at least one chiral center. It is a fundamental principle in drug design that different enantiomers or diastereomers of a compound can exhibit vastly different biological activities, potencies, and pharmacokinetic profiles. mdpi.comiajps.com Therefore, a critical aspect of SAR studies is the synthesis and biological evaluation of individual stereoisomers to identify the most active and safest configuration. This stereochemical investigation provides a deeper understanding of the three-dimensional requirements of the binding site. mdpi.com

Combinatorial Chemistry and Library Synthesis for SAR Explorationderpharmachemica.com

To efficiently explore the vast chemical space around the this compound scaffold, modern medicinal chemistry employs combinatorial techniques. mdpi.com This approach allows for the rapid synthesis of large, focused libraries of related compounds by systematically combining different building blocks corresponding to the variable regions of the molecule (the position 5 substituent, cyclohexyl ring decorations, and the carboxamide N-substituent). Solid-phase organic synthesis is often utilized, where the core scaffold is attached to a polymer resin, allowing for easy purification after each reaction step. This methodology accelerates the generation of diverse derivatives, enabling a broad and systematic investigation of the SAR landscape. mdpi.com

High-Throughput Screening Methodologies for Biological Activity Assessmentderpharmachemica.comnih.gov

The large libraries of compounds generated through combinatorial synthesis necessitate rapid and efficient methods for biological evaluation. High-Throughput Screening (HTS) fulfills this need by using automated platforms to test thousands of compounds in parallel for their ability to interact with a specific biological target. rsc.org These assays can be biochemical (measuring enzyme inhibition, for instance) or cell-based (assessing a cellular response). The data generated from HTS quickly identifies "hits"—compounds that exhibit significant activity. These hits are then subjected to more detailed secondary screening and SAR analysis to confirm their activity and guide the next round of molecular design and optimization. rsc.org

Mechanistic Investigations of Biological Activities of 1,2-Oxazole-3-carboxamide Scaffolds

Following an extensive search of scientific literature and databases, no specific studies detailing the mechanistic investigations of the biological activities of the chemical compound this compound were identified. Therefore, the requested detailed article focusing solely on this specific compound cannot be generated at this time.

The performed searches for information on enzyme inhibition, receptor binding, protein-ligand interactions, effects on signal transduction pathways, and influences on cellular processes such as proliferation and apoptosis for "this compound" did not yield any relevant results.

While the broader class of 1,2-oxazole-3-carboxamides has been investigated for various biological activities, the specific derivative with a 5-(1-Hydroxycyclohexyl) substituent does not appear to be documented in the available scientific literature concerning its biological mechanisms of action.

Consequently, the subsections outlined in the user's request cannot be populated with the required detailed and scientifically accurate content. This includes:

Mechanistic Investigations of Biological Activities of 1,2 Oxazole 3 Carboxamide Scaffolds

Cellular and Sub-Cellular Mechanisms of Action

Effects on Cellular Processes

Without primary research data on 5-(1-Hydroxycyclohexyl)-1,2-oxazole-3-carboxamide, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research would be needed to elucidate the biological profile of this specific compound.

Role of the 1-Hydroxycyclohexyl Group in Target Binding and Specificity

The 1-hydroxycyclohexyl group attached to the 5-position of the 1,2-oxazole ring is a critical determinant of the molecule's interaction with its biological targets. This bulky, aliphatic cyclic system, combined with a polar hydroxyl group, can influence binding affinity and specificity through a combination of steric and electronic effects.

Research on related 1,2-oxazole-3-carboxamide derivatives has highlighted the importance of substituents at this position. For instance, in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, the introduction of a 1S, 3R-3-aminocyclohexanol motif was found to provide a favorable balance of potency and solubility. nih.gov This suggests that the cyclohexyl ring itself can occupy hydrophobic pockets within the target protein, while the polar substituent, in this case, a hydroxyl group, can form key hydrogen bonds.

The cyclohexane (B81311) ring, being a non-planar, conformationally flexible system, can adopt various chair and boat conformations. This flexibility allows the 1-hydroxycyclohexyl group to adapt its shape to fit optimally into the binding site of a target protein, maximizing van der Waals interactions and potentially displacing bound water molecules, which can be entropically favorable.

The following table summarizes the impact of cyclohexyl and related cyclic moieties on the biological activity of various compounds, illustrating the significance of this functional group in molecular design.

| Compound Class | Cyclic Moiety | Biological Target | Key Findings | Reference |

| 1,2-Oxazole-3-carboxamides | 1S, 3R-3-Aminocyclohexanol | TRPV1 | Balanced potency and solubility. | nih.gov |

| N-(2-Acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides | Cyclohexyl | Not specified | Possess pronounced antiarrhythmic activity. | researchgate.net |

| Multi-substituted cyclohexane-bearing molecules | Cyclohexane | Various | Essential for bioactivity in numerous compounds. | researchgate.net |

Contribution of the Carboxamide Linkage to Biological Efficacy

The carboxamide linkage (-CONH-) is a cornerstone of many pharmaceutical compounds and plays a multifaceted role in the biological efficacy of this compound. This functional group is relatively stable to metabolic degradation and possesses key electronic and steric features that facilitate strong and specific interactions with biological macromolecules.

A primary contribution of the carboxamide group is its ability to form hydrogen bonds. The amide proton is a good hydrogen bond donor, while the carbonyl oxygen is an excellent hydrogen bond acceptor. youtube.com These interactions are crucial for anchoring the molecule within a target's binding site and contributing to the stability of the drug-receptor complex. The planarity of the amide bond, due to resonance, restricts the conformation of the molecule, which can be advantageous for presenting the other functional groups in an optimal orientation for binding.

Structure-activity relationship (SAR) studies on various classes of compounds containing the carboxamide linkage have consistently demonstrated its importance. For example, in a series of thiophene (B33073) carboxamide analogues, replacement of the amide hydrogen with a methyl group, which disrupts its hydrogen bonding capability, led to a reduction in inhibitory activity. nih.gov This underscores the critical role of the N-H hydrogen bond in the biological activity of these molecules.

The table below presents findings from various studies that highlight the significance of the carboxamide linkage in the biological activity of different compound series.

| Compound Series | Key Finding Related to Carboxamide Linkage | Biological Activity | Reference |

| Thiophene carboxamide analogues | Replacement of amide hydrogen with a methyl group decreased activity. | SMS2 inhibitory activity | nih.gov |

| 1,2,4-Triazole-3-carboxamides | The carboxamide moiety is a core component of the bioactive scaffold. | Antiproliferative and antimicrobial effects | mdpi.com |

| Substituted oxazole (B20620) isoxazole (B147169) carboxamides | The carboxamide group is central to the chemical structure. | Herbicide safener | nih.gov |

| Aldisine derivatives containing acylhydrazone | The acylhydrazone moiety, which includes a carboxamide-like structure, enhances hydrogen bonding. | Antiviral, fungicidal, and larvicidal activities | mdpi.com |

Computational Chemistry and Molecular Modeling Approaches for 5 1 Hydroxycyclohexyl 1,2 Oxazole 3 Carboxamide

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like 5-(1-hydroxycyclohexyl)-1,2-oxazole-3-carboxamide) into the active site of a target protein.

For isoxazole-carboxamide derivatives, molecular docking studies have been instrumental in predicting their binding modes within the active sites of various enzymes. For example, in studies of isoxazole (B147169) derivatives as potential inhibitors of cyclooxygenase (COX) enzymes, docking simulations have successfully predicted how these molecules orient themselves within the enzyme's binding pocket. nih.govnih.gov The orientation is crucial as it determines which parts of the molecule can interact with the protein.

The 1-hydroxycyclohexyl group of the target compound is a bulky, hydrophobic moiety that would likely seek a hydrophobic pocket within a protein's active site. The 1,2-oxazole ring, being a polarizable heterocycle, could engage in various interactions, including pi-stacking with aromatic amino acid residues. The carboxamide group is a classic hydrogen bond donor and acceptor and would be expected to form key hydrogen bonds with the protein backbone or side chains.

A hypothetical docking study of this compound into a generic enzyme active site might reveal the following:

Oxazole (B20620) Ring: Positioned to interact with aromatic residues like tyrosine, phenylalanine, or tryptophan through π-π stacking.

Carboxamide Moiety: Forming crucial hydrogen bonds with polar amino acid residues such as serine, threonine, or the peptide backbone, which are often essential for anchoring the ligand in the correct orientation.

These predictions are vital for the rational design of more potent and selective analogs.

Beyond just predicting the orientation, molecular docking elucidates the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can be categorized as:

Hydrogen Bonds: These are critical for specificity and are often formed by the carboxamide group. For instance, in studies of isoxazole-carboxamide derivatives as COX inhibitors, hydrogen bonds with key residues like arginine and tyrosine in the active site have been identified as crucial for inhibitory activity. nih.govresearchgate.net

Hydrophobic Interactions: The non-polar parts of the molecule, such as the cyclohexyl ring, interact favorably with hydrophobic amino acid residues like leucine, valine, and isoleucine.

Pi-Stacking and Pi-Cation Interactions: The aromatic character of the isoxazole ring allows for these types of interactions with appropriate protein residues.

The table below summarizes the potential interactions for the functional groups of this compound based on studies of similar compounds.

| Functional Group | Potential Interacting Amino Acid Residues | Type of Interaction |

| 1-Hydroxycyclohexyl | Leucine, Valine, Isoleucine, Phenylalanine | Hydrophobic Interactions, Van der Waals Forces |

| 1,2-Oxazole Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Carboxamide | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bonding (Donor and Acceptor) |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, allowing researchers to observe the system's behavior over time. This is a step beyond the static picture provided by molecular docking.

Once a plausible binding mode is identified through docking, MD simulations can be used to assess the stability of this complex. By simulating the movements of all atoms in the system over a period of nanoseconds or even microseconds, researchers can determine if the ligand remains securely bound in the active site. Key metrics from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions. A stable RMSD value over time suggests a stable complex.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are constrained by ligand binding.

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds over time, providing a measure of their stability.

For isoxazole derivatives targeting the Farnesoid X Receptor (FXR), MD simulations have been used to understand the dynamic characteristics of the receptor upon ligand binding, revealing how the protein conformation changes to accommodate the ligand. nih.gov

MD simulations explicitly model the surrounding solvent (usually water), which is crucial for accurately representing the biological environment. This allows for a more realistic assessment of binding affinities by considering the energetic cost of desolvating the ligand and the binding site.

Furthermore, MD simulations can capture the phenomenon of "induced fit," where the protein undergoes conformational changes upon ligand binding to achieve a more complementary and stable interaction. This is a dynamic process that cannot be fully captured by rigid-receptor docking methods. For example, simulations of 1,2,4-oxadiazole (B8745197) derivatives have shown how the flexibility of the target protein's active site is crucial for ligand binding and stability. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For a series of isoxazole derivatives, a QSAR model can be developed to predict the biological activity of new, unsynthesized compounds. nih.govresearchgate.net This is achieved by calculating a set of molecular descriptors for each compound, which quantify various aspects of its chemical structure, such as:

Topological Descriptors: Related to the 2D structure of the molecule (e.g., connectivity indices).

Geometrical Descriptors: Related to the 3D structure (e.g., molecular surface area, volume).

Electronic Descriptors: Related to the electronic properties (e.g., partial charges, dipole moment).

Hydrophobic Descriptors: Related to the hydrophobicity (e.g., logP).

Once these descriptors are calculated for a set of compounds with known activities, statistical methods like multiple linear regression or machine learning algorithms are used to build a predictive model.

For instance, a 3D-QSAR study on isoxazole derivatives as FXR agonists identified that the presence of hydrophobic groups at one position and electronegative groups at another were crucial for agonistic activity. nih.govmdpi.com Such models can guide the synthesis of new derivatives of this compound with potentially improved activity by suggesting modifications to its structure that are predicted to enhance its interaction with a biological target.

The following table presents a hypothetical set of descriptors that could be used in a QSAR study of isoxazole-3-carboxamide (B1603040) derivatives:

| Descriptor Type | Example Descriptor | Information Coded |

| Electronic | Partial Charge on Carboxamide Oxygen | Propensity to act as a hydrogen bond acceptor |

| Steric | Molar Refractivity | Bulk and polarizability of the molecule |

| Hydrophobic | LogP | Partitioning between aqueous and lipid phases |

| Topological | Wiener Index | Branching and compactness of the molecular skeleton |

By leveraging these computational approaches, researchers can gain significant insights into the molecular behavior of this compound and its derivatives, accelerating the process of drug discovery and development.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. nih.gov The primary goal of a QSAR model is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound and its analogues, a QSAR model would be developed by first synthesizing a library of related compounds with variations in the cyclohexyl or carboxamide moieties and evaluating their biological activity (e.g., IC50 values) against a specific target.

The development process involves calculating a wide range of molecular descriptors for each compound and then using statistical methods to find the best correlation. Machine learning algorithms such as multiple linear regression (MLR), random forest (RF), and gradient boosting are frequently employed to build robust predictive models. nih.gov These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts on the most promising candidates. nih.govnih.gov

Table 1: Hypothetical Data for a QSAR Model of 1,2-Oxazole-3-Carboxamide Derivatives

| Compound ID | R1-Substituent | LogP | Molecular Weight ( g/mol ) | H-Bond Donors | Experimental pIC50 | Predicted pIC50 (RF Model) |

|---|---|---|---|---|---|---|

| 1 | 1-Hydroxycyclohexyl | 1.85 | 226.26 | 2 | 6.5 | 6.4 |

| 2 | Cyclohexyl | 2.45 | 210.26 | 1 | 5.8 | 5.9 |

| 3 | 1-Methoxycyclohexyl | 2.20 | 240.29 | 1 | 6.1 | 6.2 |

| 4 | 1-Fluorocyclohexyl | 2.15 | 228.25 | 1 | 6.3 | 6.3 |

| 5 | 4-Methylcyclohexyl | 2.95 | 224.29 | 1 | 5.7 | 5.6 |

Identification of Physicochemical Descriptors Influencing Activity

The success of any QSAR model hinges on the selection of relevant physicochemical descriptors that capture the structural variations responsible for differences in biological activity. nih.gov For this compound, these descriptors can be broadly categorized:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). juniperpublishers.com The presence of the electronegative oxygen and nitrogen atoms in the oxazole ring significantly influences these properties. semanticscholar.org

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific conformational parameters of the hydroxycyclohexyl ring are crucial for understanding how the molecule fits into a biological target's binding site.

Hydrophobic Descriptors: The partition coefficient (logP) is a key descriptor for hydrophobicity, influencing the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The balance between the polar carboxamide and hydroxyl groups and the nonpolar cyclohexyl ring will be a critical factor.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its connectivity and branching.

By analyzing the contribution of each descriptor in the QSAR model, researchers can identify which properties are most critical for activity. For instance, a model might reveal that hydrogen bond donating capacity from the hydroxyl and amide groups is a key contributor to potency.

Table 2: Key Physicochemical Descriptors for this compound

| Descriptor Type | Specific Descriptor | Potential Influence on Biological Activity |

|---|---|---|

| Electronic | HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. |

| Dipole Moment | Influences solubility and binding through electrostatic interactions. | |

| Steric | Molecular Volume | Determines fit within a receptor binding pocket. |

| Rotatable Bonds | Affects conformational flexibility and entropy of binding. | |

| Hydrophobic | LogP | Governs membrane permeability and transport properties. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

Quantum Chemical Calculations

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide a highly detailed view of the molecular structure and properties of this compound from first principles. nih.gov

Electronic Structure Analysis and Reactivity Prediction

Analysis of the electronic structure offers profound insights into the molecule's reactivity and potential interaction points. The distribution of electron density, visualized through a Molecular Electrostatic Potential (MEP) map, can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl and hydroxyl groups, along with the oxazole oxygen, are expected to be electron-rich regions, making them likely hydrogen bond acceptors. The amide and hydroxyl protons would be electron-poor, acting as hydrogen bond donors.

The frontier molecular orbitals, HOMO and LUMO, are central to predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. juniperpublishers.com A smaller gap suggests the molecule is more likely to be reactive. These calculations can help predict metabolic stability and potential covalent interactions.

Conformational Analysis of the 1-Hydroxycyclohexyl Moiety

Computational methods can calculate the relative energies of these different conformers. The equatorial position is generally favored for large substituents to minimize steric hindrance. The orientation of the hydroxyl group is also critical as it determines its accessibility for forming hydrogen bonds, which are often vital for receptor binding. Understanding the preferred three-dimensional arrangement is essential for accurate molecular docking studies.

De Novo Drug Design and Virtual Screening Methodologies

Building upon the structural and physicochemical knowledge of this compound, computational techniques can be used to explore novel chemical space and identify new active compounds. nih.gov

Virtual Screening is a computational method used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov

Ligand-Based Virtual Screening (LBVS): If the biological target is unknown but active molecules like this compound have been identified, its structure can be used as a template. The screening process searches for other molecules in a database that have a similar shape, size, and electrostatic properties.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, SBVS can be employed. This involves docking a library of potential ligands into the target's binding site and using scoring functions to estimate the binding affinity of each compound. This approach can identify novel scaffolds that are structurally different from the initial hit but still fit the target's active site. nih.gov

De Novo Drug Design involves the computational creation of novel molecular structures from scratch. Algorithms can "grow" a molecule within the constraints of a target's binding site, piece by piece, optimizing its fit and interactions. The this compound scaffold could serve as a starting fragment, with the algorithm suggesting modifications or additions to the cyclohexyl or carboxamide parts to improve binding affinity and other drug-like properties.

Future Directions and Emerging Research Frontiers

The landscape of medicinal chemistry is continually evolving, with the oxazole (B20620) scaffold remaining a cornerstone for the development of novel therapeutic agents. For the specific compound 5-(1-Hydroxycyclohexyl)-1,2-oxazole-3-carboxamide, future research is poised to unlock its full therapeutic potential through innovative and interdisciplinary approaches. Key emerging frontiers include the development of sustainable synthetic methods, deep-diving into its molecular mechanisms, exploring new disease targets, leveraging artificial intelligence, and integrating complex biological data.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1-Hydroxycyclohexyl)-1,2-oxazole-3-carboxamide?

- The compound is synthesized via modular approaches using heterocyclic building blocks. A common strategy involves coupling the oxazole-3-carboxamide core with a hydroxycyclohexyl moiety through condensation or nucleophilic substitution reactions. For example, Enamine Ltd. lists it as a building block (CAS 57646-86-3), suggesting its utility in constructing complex molecules via stepwise functionalization . Thorpe reactions or similar heterocyclic assembly methods (e.g., Gewald synthesis) may also apply, as seen in analogous isoxazole derivatives .

Q. How is this compound characterized in terms of purity and structure?

- Characterization involves a combination of elemental analysis (C, H, N content), spectroscopic methods (NMR for functional group identification, IR for carbonyl confirmation), and mass spectrometry for molecular weight validation. X-ray crystallography via programs like SHELXL can resolve its 3D structure, particularly for assessing conformational flexibility of the hydroxycyclohexyl group .

Q. What preliminary biological activities have been reported for this compound?

- While direct data on this compound is limited, structurally related oxazole-carboxamides (e.g., SKL 2001) exhibit Wnt/β-catenin pathway activation, suggesting potential roles in studying cell signaling or differentiation. Bioactivity assays (e.g., enzyme inhibition, receptor binding) should be prioritized to validate its interactions with targets like Frizzled receptors or other kinases .

Advanced Research Questions

Q. How can structural modifications to the hydroxycyclohexyl or oxazole moieties enhance bioactivity or selectivity?

- Systematic SAR studies are recommended:

- Hydroxycyclohexyl group : Replace with other cyclic alcohols (e.g., tetrahydropyran) to alter steric and electronic properties.

- Oxazole ring : Introduce electron-withdrawing groups (e.g., nitro) to modulate reactivity or substituents at position 5 to influence binding affinity.

- Carboxamide : Explore alkylation or acylation to improve membrane permeability.

Q. What methodological challenges arise in crystallographic studies of this compound, and how can they be resolved?

- Challenges : Flexible hydroxycyclohexyl group may lead to disorder in crystal lattices; low solubility complicates crystal growth.

- Solutions : Use co-crystallization agents (e.g., PEG derivatives) or fragment-based screening (as in ) to stabilize conformers. Refinement with SHELXL’s TWIN or BASF commands can address twinning or pseudo-symmetry issues .

Q. How should researchers address contradictory data in biological assays (e.g., inconsistent IC50 values)?

- Step 1 : Validate assay conditions (e.g., buffer pH, temperature) to ensure reproducibility.

- Step 2 : Use orthogonal methods (e.g., SPR for binding kinetics alongside enzymatic assays) to confirm activity.

- Step 3 : Investigate batch-to-batch purity variations via HPLC-MS. Contradictions may arise from impurities or metastable conformers of the hydroxycyclohexyl group .

Q. What in silico tools are suitable for predicting the compound’s ADMET properties?

- Tools like SwissADME or ADMETLab 2.0 can predict logP (hydrophobicity), metabolic stability, and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) model its membrane permeability, considering the hydroxycyclohexyl group’s conformational dynamics .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.